molecular formula C4H4ClNO2 B8765955 3-Chloropropanoyl isocyanate CAS No. 54898-89-4

3-Chloropropanoyl isocyanate

Cat. No.: B8765955
CAS No.: 54898-89-4
M. Wt: 133.53 g/mol
InChI Key: FXDWBFSKZZSAHO-UHFFFAOYSA-N
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Description

3-Chloropropanoyl isocyanate (CAS 54898-89-4) is a reactive chemical intermediate with the molecular formula C 4 H 4 ClNO 2 and a molecular weight of 133.53 g/mol . Its structure features both an electrophilic isocyanate group (-N=C=O) and an acyl chloride moiety, making it a valuable bifunctional reagent for constructing complex molecules . In scientific research, it is primarily used as a crucial building block in organic synthesis, participating in reactions to form various functionalized compounds such as ureas and carbamates . Its significant research value is prominently displayed in pharmaceutical applications, where it serves as a key intermediate in the synthesis of potential therapeutic agents. Recent studies highlight its role in developing derivatives that act as NLRP3 inflammasome inhibitors, which have shown efficacy in reducing IL-1β secretion in murine models of inflammatory bowel disease (IBD) . Furthermore, its utility extends to material science, where it is employed in the development of advanced polymers, high-performance coatings, and adhesives . The mechanism of action for its reactivity stems from the highly electrophilic carbon in the isocyanate group, which readily undergoes nucleophilic addition reactions with amines, alcohols, and other nucleophiles . This allows researchers to efficiently incorporate the 3-chloropropanoyl scaffold into larger molecular frameworks. This product is intended for research and development purposes in a controlled laboratory setting and is strictly not for human or veterinary use .

Properties

CAS No.

54898-89-4

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

3-chloropropanoyl isocyanate

InChI

InChI=1S/C4H4ClNO2/c5-2-1-4(8)6-3-7/h1-2H2

InChI Key

FXDWBFSKZZSAHO-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)N=C=O

Origin of Product

United States

Scientific Research Applications

Synthesis of Functionalized Compounds

3-Chloropropanoyl isocyanate serves as a crucial intermediate in the synthesis of various functionalized compounds. Its reactivity allows it to participate in diverse chemical reactions, such as:

  • Formation of Ureas and Carbamates : The compound can react with amines to form ureas, which are essential in the synthesis of pharmaceuticals and agrochemicals.
  • Synthesis of Isocyanates : It can be utilized to produce other isocyanates, which are valuable in polymer chemistry, particularly in the manufacture of polyurethane foams and coatings .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound can act as NLRP3 inflammasome inhibitors, which are promising for treating inflammatory diseases such as Crohn’s disease and ulcerative colitis .
  • Anticancer Activity : Some derivatives have shown potential anticancer properties by modulating cellular pathways involved in tumor growth and metastasis. For instance, studies have explored its use in synthesizing compounds that target cancer cell proliferation .

Material Science Applications

In material science, this compound is used for:

  • Adhesives and Sealants : The compound's reactivity allows it to be incorporated into formulations for adhesives that require strong bonding properties. Its ability to cross-link with other polymers enhances the durability of adhesives used in construction and automotive industries .
  • Polyurethane Production : It is utilized in producing polyurethanes, which are widely used for insulation materials, elastomers, and coatings due to their excellent mechanical properties .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UsesNotable Compounds Derived
Organic SynthesisUreas, CarbamatesVarious pharmaceutical intermediates
PharmaceuticalsAnti-inflammatory agents, Anticancer drugsNLRP3 inhibitors
Material ScienceAdhesives, PolyurethanesHigh-performance coatings

Case Study 1: Anti-inflammatory Properties

A study investigated the efficacy of this compound derivatives as NLRP3 inflammasome inhibitors. The results indicated that these compounds could significantly reduce IL-1β secretion in murine models of inflammatory bowel disease (IBD), suggesting their potential as therapeutic agents for IBD treatment .

Case Study 2: Synthesis of Ureas

Research conducted on the synthesis of urea derivatives from this compound demonstrated high yields and purity levels. These ureas exhibited promising biological activity against various pathogens, indicating their potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Aryl Isocyanate Derivatives

Aryl isocyanates vary in reactivity and application based on the substituent’s electronic and steric effects. Key comparisons include:

Substituent Position and Reactivity
  • Phenyl isocyanate : Unsubstituted phenyl isocyanate reacts with isothioureas to yield N'-aryl derivatives in 42–60% efficiency under optimized conditions .
  • 4-Chlorophenyl isocyanate : Exhibits moderate reactivity, yielding 39% in N'-arylation reactions due to the electron-withdrawing chlorine substituent enhancing electrophilicity .
  • 4-Methoxyphenyl isocyanate : The electron-donating methoxy group reduces electrophilicity, yet achieves 54% yield, suggesting steric effects may dominate in certain reactions .
  • 3-Chlorophenyl isocyanate : Demonstrates lower yields (25–30%) in visible-light-promoted tandem reactions due to steric hindrance at the ortho/meta positions .

Table 1: Substituent Effects on Reaction Yields

Isocyanate Reaction Type Yield (%) Reference
Phenyl isocyanate N'-arylation with isothioureas 42–60
4-Chlorophenyl isocyanate N'-arylation with isothioureas 39
4-Methoxyphenyl isocyanate N'-arylation with isothioureas 54
3-Chlorophenyl isocyanate Visible-light tandem reaction 25–30

Comparison with Alkyl Isocyanates

Alkyl isocyanates, such as isopropyl and cyclohexyl isocyanates, differ significantly in reactivity:

  • Steric Limitations : Alkyl isocyanates (e.g., isopropyl, cyclohexyl) fail to react in visible-light-promoted tandem reactions due to excessive steric bulk .
  • Electrophilicity : Alkyl isocyanates are generally less electrophilic than aryl analogs, limiting their utility in reactions requiring strong electrophiles.

Table 2: Reactivity of Alkyl vs. Aryl Isocyanates

Isocyanate Type Reaction Compatibility Key Limitation Reference
Aryl (e.g., phenyl) High Steric hindrance
Alkyl (e.g., isopropyl) None Low electrophilicity

Comparison with Sulfonyl and Functionalized Isocyanates

Chlorosulfonyl Isocyanate (CSI)
  • Reactivity : CSI (CAS: 1189-71-5) is hyper-electrophilic due to the sulfonyl group, enabling reactions with weak nucleophiles like acetic acid to form disulfonamides .
  • Applications : Used to synthesize accelerators for adhesives and pharmaceuticals .
3-Cyanophenyl Isocyanate
  • Functionality: The cyano group enhances electrophilicity while maintaining steric accessibility, making it valuable in research-scale syntheses .

Table 3: Functionalized Isocyanates

Compound Key Feature Application Reference
Chlorosulfonyl isocyanate Sulfonyl-enhanced reactivity Adhesive accelerators
3-Cyanophenyl isocyanate Cyano substituent Specialty chemicals

Preparation Methods

Synthesis via 3-Chloropropanoyl Chloride and Sodium Azide

3-Chloropropanoyl chloride (ClCH₂CH₂C(O)Cl), a commercially available bifunctional reagent, serves as a precursor. Reaction with sodium azide (NaN₃) in anhydrous tetrahydrofuran (THF) at 0°C yields the corresponding acyl azide (ClCH₂CH₂C(O)N₃). Subsequent heating to 80–100°C induces the Curtius rearrangement, producing 3-chloropropanoyl isocyanate.

Key Reaction Steps:

  • Acyl Azide Formation:

    ClCH2CH2C(O)Cl+NaN3ClCH2CH2C(O)N3+NaCl\text{ClCH}_2\text{CH}_2\text{C(O)Cl} + \text{NaN}_3 \rightarrow \text{ClCH}_2\text{CH}_2\text{C(O)N}_3 + \text{NaCl}
  • Thermal Rearrangement:

    ClCH2CH2C(O)N3ΔClCH2CH2NCO+N2\text{ClCH}_2\text{CH}_2\text{C(O)N}_3 \xrightarrow{\Delta} \text{ClCH}_2\text{CH}_2\text{NCO} + \text{N}_2 \uparrow

This method achieves yields of 65–80% under optimized conditions. Solvent choice significantly impacts efficiency; toluene or benzene at reflux temperatures (110°C) enhances rearrangement kinetics compared to polar aprotic solvents like acetonitrile.

Diphenyl Phosphorazidate (DPPA)-Mediated Route

Diphenyl phosphorazidate (DPPA) streamlines acyl azide synthesis directly from carboxylic acids. Treatment of 3-chloropropionic acid (ClCH₂CH₂COOH) with DPPA and triethylamine (Et₃N) in toluene generates the acyl azide intermediate, which rearranges to the isocyanate upon heating.

Procedure Highlights:

  • Reagents: 3-Chloropropionic acid (1 equiv), DPPA (1.1 equiv), Et₃N (1.5 equiv).

  • Conditions: Reflux in toluene for 4–6 hours.

  • Yield: 70–75%.

This route bypasses handling acyl chlorides, mitigating corrosion risks. However, DPPA’s cost and sensitivity to moisture limit industrial scalability.

Non-Phosgene Carbamate Dehydration

The patent WO1994017032A1 outlines a phosgene-free method involving carbamate intermediates. While originally developed for alkyl isocyanates, this approach adapts to acyl isocyanates by selecting appropriate amine precursors.

Reaction Mechanism and Optimization

Primary amines react with CO₂ in the presence of a base (e.g., phosphazene or guanidine derivatives) to form ammonium carbamate salts. Subsequent dehydration with electrophilic agents (e.g., 2-sulfobenzoic anhydride) yields isocyanates.

Adaptation for this compound:

  • Amine Precursor: 3-Chloropropionamide (ClCH₂CH₂C(O)NH₂) is treated with CO₂ in acetonitrile and 1,8-diazabicycloundec-7-ene (DBU) at 25°C to form the carbamate salt.

  • Dehydration: Addition of 2-sulfobenzoic anhydride (1.2 equiv) at 0°C triggers isocyanate formation.

Performance Data:

  • Solvent: Acetonitrile enables rapid carbamate formation (1 hour vs. 3.5 hours in toluene).

  • Yield: 87–94% under optimal stoichiometry.

Traditional Phosgenation Method

Despite safety concerns, phosgenation of 3-chloropropionamide remains a historical benchmark.

Procedure:

  • Phosgene Introduction: Gaseous phosgene (COCl₂) is bubbled into a suspension of 3-chloropropionamide in dichloromethane at −10°C.

  • Reaction Quenching: Excess phosgene is neutralized with aqueous sodium bicarbonate.

Challenges:

  • Toxicity: Phosgene’s extreme toxicity necessitates specialized equipment and protocols.

  • Byproducts: Hydrogen chloride (HCl) generation complicates purification.

Comparative Analysis of Methods

Method Starting Material Yield Conditions Safety
Curtius Rearrangement3-Chloropropanoyl chloride65–80%80–100°C, tolueneModerate (azide handling)
DPPA-Mediated3-Chloropropionic acid70–75%Reflux, tolueneHigh (moisture-sensitive)
Non-Phosgene Carbamate3-Chloropropionamide87–94%0–25°C, acetonitrileHigh (anhydride use)
Phosgenation3-Chloropropionamide60–70%−10°C, phosgeneLow (toxic gas)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloropropanoyl isocyanate, and what factors influence reaction efficiency?

  • Methodological Answer : The most common method involves phosgenation of 3-chloropropanamide or related precursors, where phosgene gas reacts with the amine group under controlled conditions. Reaction efficiency depends on temperature (typically 0–5°C to minimize side reactions), stoichiometric ratios, and the use of inert solvents like dichloromethane. Impurities in starting materials (e.g., residual moisture) can hydrolyze isocyanates, reducing yield. Post-synthesis purification via fractional distillation or recrystallization is critical .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its skin corrosion (Category 1B, H314) and respiratory hazards, strict PPE protocols are required: nitrile gloves, chemical-resistant aprons, and full-face shields. Work under fume hoods with continuous airflow monitoring. Emergency measures include immediate flushing with water for skin/eye contact (≥15 minutes) and neutralization of spills with specialized absorbents (e.g., diatomaceous earth). Regularly validate ventilation systems to ensure airborne concentrations remain below 2.1 mg/m³ (PAC-1) .

Q. Which analytical techniques are most reliable for quantifying this compound purity, and how are they validated?

  • Methodological Answer : Indirect gas chromatography (GC) with n-dibutylamine (n-DBA) derivatization is preferred for stability and sensitivity. The method involves reacting excess n-DBA with the isocyanate, followed by GC analysis of unreacted n-DBA. Validation includes calibration curves (R² ≥ 0.995), spike-recovery tests (85–115% recovery), and limits of detection (LOD < 0.02 µg). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is also used, particularly for thermally labile derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isocyanate reactivity data observed across different experimental conditions?

  • Methodological Answer : Contradictions in reactivity (e.g., variable hydrolysis rates) often stem from trace moisture, solvent polarity, or temperature fluctuations. Systematic studies should include Karl Fischer titration to quantify water content in solvents, controlled humidity chambers, and kinetic profiling via in-situ FTIR to monitor reaction intermediates. Cross-referencing with literature using identical purity standards (e.g., ≥99% by GC) minimizes variability .

Q. What advanced strategies mitigate side reactions during nucleophilic additions involving this compound?

  • Methodological Answer : Side reactions (e.g., oligomerization) are minimized by:

  • Using aprotic solvents (e.g., THF, DMF) to stabilize the isocyanate group.
  • Adding nucleophiles in a dropwise manner at low temperatures (−20°C).
  • Incorporating scavengers like molecular sieves to sequester residual moisture.
    For polymer grafting, pre-functionalization with electron-withdrawing groups (e.g., nitro substituents) enhances electrophilicity, reducing unintended crosslinking .

Q. How do structural modifications of this compound impact its reactivity in polymer grafting applications?

  • Methodological Answer : Substituents on the acyl chloride moiety significantly alter reactivity. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, accelerating urethane bond formation with hydroxyl-terminated polymers.
  • Steric hindrance from branched alkyl chains reduces grafting efficiency but improves thermal stability.
    Quantitative structure-activity relationship (QSAR) models and DFT calculations can predict reactivity trends, validated via DSC (for crosslinking kinetics) and GPC (for molecular weight distribution) .

Data Analysis and Interpretation

Q. How should researchers address unexpected byproducts in this compound synthesis?

  • Methodological Answer : Byproducts (e.g., urea derivatives) are identified via LC-MS/MS or MALDI-TOF. Reaction optimization includes:

  • Adjusting phosgene equivalents to avoid over-chlorination.
  • Introducing scavengers (e.g., triethylamine) to trap HCl byproducts.
  • Isolating intermediates via flash chromatography before final cyclization. Statistical tools like principal component analysis (PCA) help correlate impurity profiles with reaction parameters .

Q. What criteria validate the use of this compound in biological studies (e.g., enzyme inhibition assays)?

  • Methodological Answer : Validation requires:

  • Purity ≥98% (confirmed by GC/HPLC).
  • Stability testing under assay conditions (pH 7.4, 37°C) via time-course NMR.
  • Negative controls (e.g., heat-inactivated enzymes) to confirm covalent binding specificity. Dose-response curves (IC50) must align with literature values for analogous isocyanates (e.g., MDI, TDI) .

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